N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. Therefore, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the search results. Therefore, it’s difficult to provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results. Therefore, it’s difficult to provide a detailed chemical reactions analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. Therefore, it’s difficult to provide a detailed physical and chemical properties analysis .Scientific Research Applications
Carbonic Anhydrase Inhibitors
Compounds with the [1,4]oxazepine-based primary sulfonamides structure have demonstrated strong inhibition of therapeutically relevant human carbonic anhydrases. The primary sulfonamide functionality plays a crucial role by facilitating the [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group, showcasing their potential as carbonic anhydrase inhibitors for therapeutic applications (Sapegin et al., 2018).
Novel Fused Pentacyclic System
The dehydration of certain compounds can lead to the formation of a novel fused pentacyclic system, which includes the 1,4-benzodiazepine and isoindolinone fragments. Such compounds have been synthesized and characterized, indicating the versatility and potential utility of this chemical framework in creating new therapeutic molecules (Ukhin et al., 2011).
Photophysical Properties
The synthesis of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a representative of pyrrole-fused dibenzo[b,f][1, 4]oxazepines, has been explored. This compound exhibits a strong blue emission in dichloromethane, highlighting its potential for applications in materials science, particularly in the field of organic electronics and photonics (Petrovskii et al., 2017).
Ring-Expansion Synthesis
Research on the cyclization of specific compounds has led to an unusual ring-expansion process, producing compounds with potential interest to medicinal chemists. This demonstrates the compound's utility in exploring novel synthetic pathways and creating structurally unique molecules for pharmaceutical development (Kolluri et al., 2018).
Heterocyclic Hybrids
A series of benzimidazole-tethered oxazepine heterocyclic hybrids has been synthesized, showing potential for nonlinear optical (NLO) applications. These compounds, synthesized from N-alkylated benzimidazole 2-carboxaldehyde, exhibit interesting photophysical and electrostatic properties, suggesting their use in various technological applications (Almansour et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-19(2)11-27-15-7-5-12(9-14(15)20-18(19)22)21-28(23,24)17-10-13(25-3)6-8-16(17)26-4/h5-10,21H,11H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYINPGGZQGRBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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